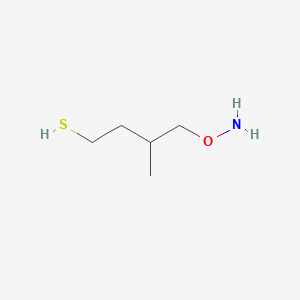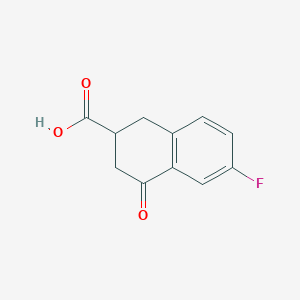
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H9FO3 This compound is characterized by the presence of a fluorine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene derivative followed by oxidation and carboxylation reactions. For example, starting with 6-fluoronaphthalene, the compound can be oxidized to introduce the ketone group, followed by carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as palladium or platinum may be employed in the fluorination and oxidation steps to achieve high selectivity and conversion rates.
化学反応の分析
Types of Reactions
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amides or thioethers.
科学的研究の応用
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes by forming stable complexes with biological macromolecules.
類似化合物との比較
Similar Compounds
- 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-3-carboxylic acid
- 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylic acid
Uniqueness
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific position of the carboxylic acid group on the naphthalene ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its similar compounds.
特性
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQLMFRMTOTOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
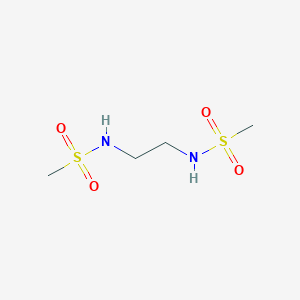

![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
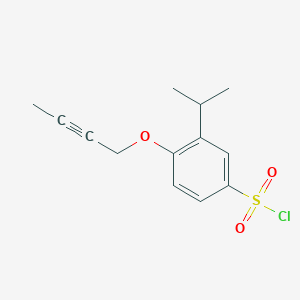
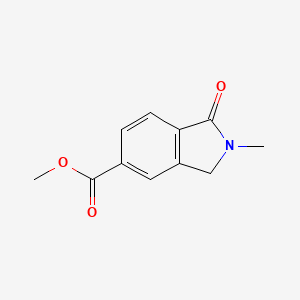

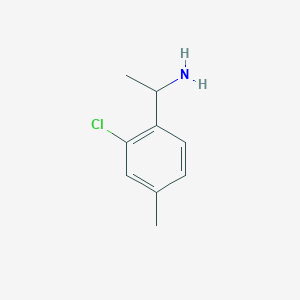
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

